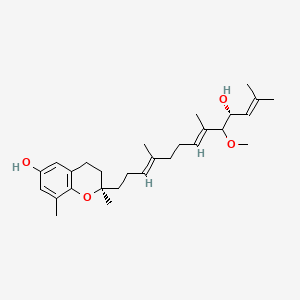
Sargachromanol F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sargachromanol F is a naturally occurring compound isolated from the brown alga Sargassum siliquastrumThis compound has garnered significant interest due to its potential anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sargachromanol F involves several steps, starting from the extraction of the brown alga Sargassum siliquastrum. The compound is then isolated and purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. The use of biotechnological approaches, such as the cultivation of Sargassum siliquastrum in controlled environments, is being explored to ensure a sustainable supply of the raw material .
Chemical Reactions Analysis
Types of Reactions: Sargachromanol F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: Sargachromanol F exhibits significant anti-inflammatory and antioxidant activities, making it a promising candidate for further biological studies.
Medicine: The compound’s anti-inflammatory properties have been explored for potential therapeutic applications in treating inflammatory diseases.
Industry: this compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life
Mechanism of Action
The mechanism of action of Sargachromanol F involves its interaction with various molecular targets and pathways. It modulates the production of inflammatory markers such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin E₂ (PGE₂), and cyclooxygenase-2 (COX-2). Additionally, it inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which play crucial roles in the inflammatory response .
Comparison with Similar Compounds
Sargachromanol F is part of a larger family of sargachromanols, which includes compounds such as Sargachromanol A, B, C, D, E, G, and others. These compounds share similar structural features but differ in their functional groups and biological activities. For instance, Sargachromanol C contains a 9’-hydroxyl group with R-configuration, while this compound has a methoxy group at C-9’ and a hydroxyl group with R-configuration at C-10’.
Properties
CAS No. |
856414-55-6 |
|---|---|
Molecular Formula |
C28H42O4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2R)-2-[(3E,7E,10R)-10-hydroxy-9-methoxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O4/c1-19(2)16-25(30)27(31-7)21(4)12-8-10-20(3)11-9-14-28(6)15-13-23-18-24(29)17-22(5)26(23)32-28/h11-12,16-18,25,27,29-30H,8-10,13-15H2,1-7H3/b20-11+,21-12+/t25-,27?,28-/m1/s1 |
InChI Key |
HIGHTOPFNURUCC-OPOQHEMHSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/C([C@@H](C=C(C)C)O)OC)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


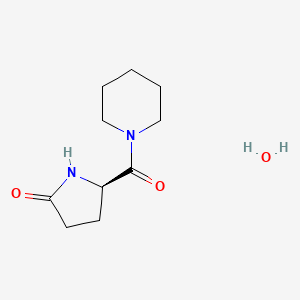

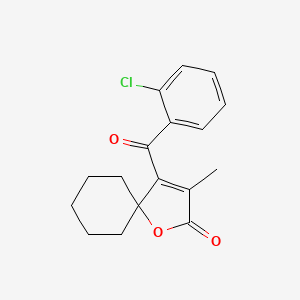

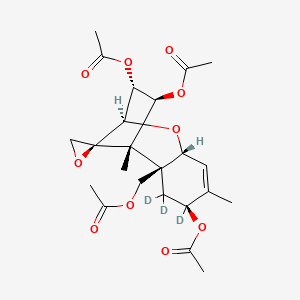

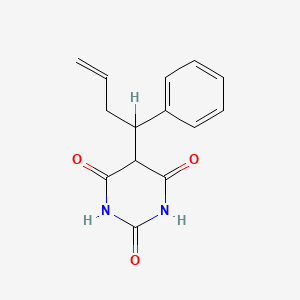
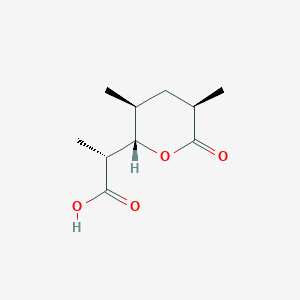

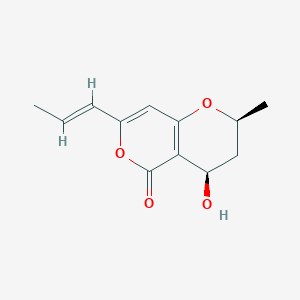
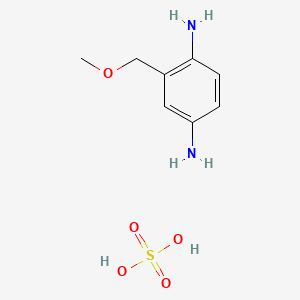

![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)

